1-Bromo-3-chloropropane-d6

Stable Isotope Dilution LC-MS/MS Quantitation Bioanalysis

1-Bromo-3-chloropropane-d6 (CAS 1173018-46-6) is a fully deuterated analogue of 1-bromo-3-chloropropane, an organohalogen compound, in which all six hydrogen atoms are replaced by deuterium (2H). With a molecular weight of 163.47 g/mol, it features a mass shift of +6 Da compared to the non-deuterated parent (157.44 g/mol), making it a robust stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C3H6BrCl
Molecular Weight 163.472
CAS No. 1173018-46-6
Cat. No. B571518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloropropane-d6
CAS1173018-46-6
Synonyms1-Chloro-3-bromopropane;  3-Bromo-1-chloropropane;  3-Bromopropyl Chloride;  3-Chloro-1-bromopropane;  3-Chloropropan-1-yl Bromide;  3-Chloropropyl Bromide;  NSC 9183;  Trimethylene Bromide Chloride;  Trimethylene Chlorobromide;  ω-Chlorobromopropane; 
Molecular FormulaC3H6BrCl
Molecular Weight163.472
Structural Identifiers
SMILESC(CCl)CBr
InChIInChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2
InChIKeyMFESCIUQSIBMSM-NMFSSPJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-chloropropane-d6 (CAS 1173018-46-6): Deuterated Internal Standard for Quantitative Analysis


1-Bromo-3-chloropropane-d6 (CAS 1173018-46-6) is a fully deuterated analogue of 1-bromo-3-chloropropane, an organohalogen compound, in which all six hydrogen atoms are replaced by deuterium (2H) [1]. With a molecular weight of 163.47 g/mol, it features a mass shift of +6 Da compared to the non-deuterated parent (157.44 g/mol), making it a robust stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) . This compound is also an isotopically labeled version of a reagent known to be a less toxic and equally efficient alternative to chloroform in the single-step isolation of RNA from biological samples .

1-Bromo-3-chloropropane-d6 vs. Non-Deuterated Analog: Why Substitution Compromises Quantitative Accuracy


Generic substitution of 1-Bromo-3-chloropropane-d6 with its non-deuterated analog (CAS 109-70-6) fails in quantitative applications due to the fundamental principle of stable isotope dilution mass spectrometry (SID-MS). The non-deuterated compound is chemically identical and will co-elute and ionize identically in LC-MS, but it cannot be distinguished from the native analyte in a biological or environmental sample [1]. The +6 Da mass shift conferred by complete deuteration is critical; it provides a clear, baseline-resolved signal that avoids cross-talk between the analyte and internal standard channels, enabling accurate and precise quantification by compensating for matrix effects and instrument variability . Using a different, non-isotopic compound as an internal standard would introduce differential ionization efficiency and recovery, negating the core advantage of SID-MS and leading to unacceptable quantitative error [2].

Quantitative Differentiation Evidence for 1-Bromo-3-chloropropane-d6


Mass Spectrometric Differentiation: +6 Da Mass Shift Enables Unambiguous Analyte Quantification

1-Bromo-3-chloropropane-d6 exhibits a +6 Da mass shift relative to the non-deuterated analog (1-bromo-3-chloropropane, MW 157.44 g/mol). This is a direct consequence of the replacement of six hydrogen atoms with six deuterium atoms, yielding a molecular weight of 163.47 g/mol . This mass difference is the primary differentiator that qualifies it as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry. The shift is sufficient to prevent 'cross-talk' between the analyte and internal standard signals in MS/MS experiments, a common issue with +3 or +4 Da labeled standards where natural isotopic distributions (M+1, M+2) can overlap .

Stable Isotope Dilution LC-MS/MS Quantitation Bioanalysis

High Isotopic Purity Ensures Reliable Quantification with Minimal Signal Interference

Commercially available 1-Bromo-3-chloropropane-d6 is specified with an isotopic enrichment of 98 atom % D and a chemical purity (assay) of ≥99% (CP) . High isotopic enrichment is critical for its performance as an internal standard. The residual 2% of non-deuterated or partially deuterated species (e.g., d5, d4) contributes minimally to the analyte channel, ensuring that the measured signal for the native compound in the sample is not artificially inflated by the internal standard itself. This minimizes the need for complex correction factors in the calibration curve .

Stable Isotope Labeling Method Validation Analytical Chemistry

Equally Efficient Phase-Separation Reagent in RNA Isolation Compared to Chloroform

1-Bromo-3-chloropropane (BCP), the non-deuterated parent compound, is established in the literature as a safer and equally efficient alternative to chloroform for the phase separation step in the single-step method of RNA isolation from biological tissues [1]. While direct comparative studies using the deuterated analogue (1-Bromo-3-chloropropane-d6) are not publicly available, the isotopic labeling does not alter the physicochemical properties relevant to this application. Therefore, 1-Bromo-3-chloropropane-d6 can be inferred to be a functionally equivalent phase-separation agent, with the added benefit of serving as a potential internal standard for quantifying carryover or residual solvent if needed.

Molecular Biology RNA Isolation Phase Separation

1-Bromo-3-chloropropane-d6: Primary Research and Industrial Use Cases


Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of 1-Bromo-3-chloropropane

1-Bromo-3-chloropropane-d6 is the definitive internal standard for the accurate quantification of 1-bromo-3-chloropropane in complex matrices such as biological fluids, environmental water samples, and pharmaceutical formulations. Its +6 Da mass shift ensures baseline resolution from the native analyte, correcting for matrix effects and ion suppression in LC-MS/MS workflows. This application is essential for toxicology studies, environmental fate monitoring, and pharmaceutical impurity profiling .

Method Validation and Quality Control in Analytical Chemistry

In regulated bioanalytical laboratories, 1-Bromo-3-chloropropane-d6 is used to validate analytical methods for the parent compound. Its high isotopic purity (98 atom % D) and chemical purity (≥99%) make it suitable for preparing calibration standards and quality control (QC) samples, ensuring method accuracy, precision, and reproducibility as per ICH and FDA guidelines .

Mechanistic Probe in Organic Synthesis and Reaction Monitoring

The complete deuteration of 1-Bromo-3-chloropropane-d6 allows it to be used as a mechanistic probe in organic reactions. By tracking the deuterium label via MS or 2H NMR, researchers can elucidate reaction pathways, study kinetic isotope effects, and confirm the origin and fate of the propyl chain in multi-step syntheses of pharmaceuticals and functional materials .

Potential Tracer for Phase-Separation Reagent Carryover Studies in RNA Workflows

Given that its non-deuterated counterpart is a safer alternative to chloroform for RNA isolation, 1-Bromo-3-chloropropane-d6 can be employed as a tracer in molecular biology. It could be used to quantify residual solvent carryover into purified RNA samples via LC-MS, a level of traceability not possible with chloroform. This application, while niche, provides a unique analytical advantage for ultra-pure nucleic acid preparation in clinical diagnostics and sensitive downstream applications like RT-qPCR [1].

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